molecular formula C8H13N2O2+ B372523 1-Ethyl-2,4-dimethoxypyrimidin-1-ium

1-Ethyl-2,4-dimethoxypyrimidin-1-ium

Cat. No.: B372523
M. Wt: 169.2g/mol
InChI Key: SHNYECUOGZEROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,4-dimethoxypyrimidin-1-ium is a pyrimidine derivative characterized by an ethyl group at the N1 position and methoxy substituents at the C2 and C4 positions. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C8H13N2O2+

Molecular Weight

169.2g/mol

IUPAC Name

1-ethyl-2,4-dimethoxypyrimidin-1-ium

InChI

InChI=1S/C8H13N2O2/c1-4-10-6-5-7(11-2)9-8(10)12-3/h5-6H,4H2,1-3H3/q+1

InChI Key

SHNYECUOGZEROH-UHFFFAOYSA-N

SMILES

CC[N+]1=C(N=C(C=C1)OC)OC

Canonical SMILES

CC[N+]1=C(N=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table and analysis compare 1-Ethyl-2,4-dimethoxypyrimidin-1-ium with three related compounds identified in the literature:

Compound Name Substituents Molecular Formula Key Properties Applications/Findings
This compound N1: Ethyl; C2, C4: Methoxy C₈H₁₃N₂O₂⁺ - Polar due to quaternary ammonium and methoxy groups.
- Enhanced steric hindrance from ethyl group.
Potential use in supramolecular chemistry due to hydrogen-bonding capacity .
1-Ethyl-2,4-dihydroxy-5-methylpyrimidine (e'Thy) N1: Ethyl; C2, C4: Hydroxy; C5: Methyl C₇H₁₀N₂O₂ - Higher acidity (hydroxy groups act as H-bond donors).
- Forms stable H-bonds with nucleobases.
Studied in NMR for H-bonding with benzodiazepines; relevance in molecular recognition .
2-Amino-4,6-dimethoxypyrimidin-1-ium N1: Amino; C4, C6: Methoxy C₆H₁₀N₃O₂⁺ - Amino group enhances H-bond donor capacity.
- Methoxy groups reduce solubility in polar solvents.
Crystal structure resolved (Acta Cryst. 2012); precursor for bioactive pyrimidines .
4-Ethyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid C4: Ethyl; C2: Methylsulfanyl; C5: Carboxylic acid C₈H₁₀N₂O₂S - Thioether and carboxylic acid groups increase reactivity.
- Potential for metal coordination.
Intermediate in pharmaceutical synthesis (e.g., antiviral or antibacterial agents) .

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility Methoxy vs. Hydroxy Groups: Methoxy groups in this compound reduce H-bond donor capacity compared to e'Thy (hydroxy substituents), making it less acidic but more lipophilic. This may favor applications in hydrophobic environments . Ethyl vs.

Hydrogen-Bonding and Molecular Recognition e'Thy demonstrates strong H-bonding with benzodiazepines via its hydroxy groups, a property critical for molecular recognition studies . In contrast, the methoxy groups in this compound act primarily as H-bond acceptors, limiting its role as a donor in supramolecular assemblies . The amino group in 2-Amino-4,6-dimethoxypyrimidin-1-ium provides an additional H-bond donor site, enhancing its utility in crystal engineering .

Crystallographic and Structural Insights The crystal structure of 2-Amino-4,6-dimethoxypyrimidin-1-ium reveals planar pyrimidine rings stabilized by H-bonding between amino and methoxy groups, forming layered networks . Similar analysis for this compound is lacking but could be predicted using SHELX-based refinement tools .

Applications in Drug Development

  • e'Thy’s H-bonding with nucleobases highlights its relevance in studying drug-DNA interactions .
  • 4-Ethyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid’s functional groups suggest versatility in synthesizing pharmacologically active complexes .

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